molecular formula C17H13F3N6S B12209045 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole

1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole

Cat. No.: B12209045
M. Wt: 390.4 g/mol
InChI Key: XSKVHVWIEKJYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole is a complex organic compound characterized by the presence of a benzimidazole core, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Tetrazole Ring: This can be accomplished by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzimidazole core and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
  • 1-Methyl-6-(3-(trifluoromethyl)phenyl)-2-thiobiurea
  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Uniqueness: 1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring contributes to its bioactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new drugs, materials, and chemical processes.

Properties

Molecular Formula

C17H13F3N6S

Molecular Weight

390.4 g/mol

IUPAC Name

1-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]benzimidazole

InChI

InChI=1S/C17H13F3N6S/c1-25-14-8-3-2-7-13(14)21-16(25)27-10-15-22-23-24-26(15)12-6-4-5-11(9-12)17(18,19)20/h2-9H,10H2,1H3

InChI Key

XSKVHVWIEKJYFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.